acides lysergiques

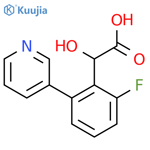

L-lysergic acid, a key compound in the family of ergot alkaloids, is an important precursor in the pharmaceutical and chemical industries. It is derived from ergot fungus (Claviceps purpurea) and has been widely studied for its diverse biological activities. This optically active compound serves as a foundational building block for synthesizing various ergoline derivatives, including the notorious psychoactive substances such as LSD-25. In medical research, L-lysergic acid is utilized in the development of drugs with potential therapeutic applications, particularly in treating migraines and nausea associated with chemotherapy. Additionally, it finds application in agricultural pesticides due to its ability to inhibit plant growth effectively. Its chemical structure features a bicyclic ring system that contributes to its unique properties and reactivity in organic synthesis.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

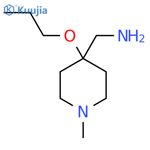

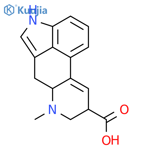

|

6-Allyl-8b-carboxyergoline | 81409-74-7 | C18H20N2O2 |

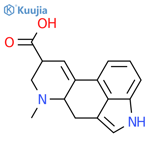

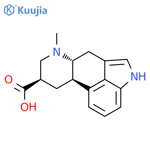

|

Lysergic acid; (-)-form | 68985-97-7 | C16H16N2O2 |

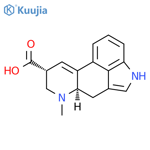

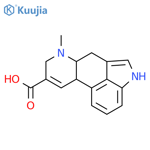

|

Ergoline-8-carboxylicacid, 9,10-didehydro-6-methyl-, (8b)-(?脿)- | 23953-76-6 | C16H16N2O2 |

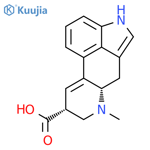

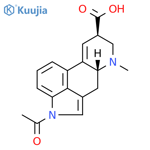

|

Lysergic Acid | 1217719-16-8 | C16H16N2O2 |

|

Ergoline-8-carboxylic acid, 9,10-didehydro-6-methyl-, (5a,8b)- | 68985-98-8 | C16H16N2O2 |

|

(+)-Lysergic acid | 855612-60-1 | C16H16N2O2 |

|

isolysergic acid | 478-95-5 | C16H16N2O2 |

|

Dihydrolysergic Acid | 5878-43-3 | C16H18N2O2 |

|

6-methyl-8,9-didehydro-ergoline-8-carboxylic acid | 5516-88-1 | C16H16N2O2 |

|

1-Acetyllysergic acid | 98843-11-9 | C18H18N2O3 |

Littérature connexe

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

4. Back matter

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fournisseurs recommandés

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

-

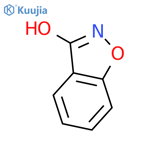

1,2-benzoxazol-3-ol Cas No: 21725-69-9

1,2-benzoxazol-3-ol Cas No: 21725-69-9 -